ethyl 4-(2-(1H-indol-2-yl)thiazole-4-carboxamido)piperidine-1-carboxylate

Medicinal chemistry Tubulin inhibitor analogs Conformational control

Supply gaps for SAR-defined indole-thiazole-piperidine probes force researchers to use off-the-shelf analogs with altered substitution, risking target binding conformation changes. CAS 1172414-24-2 provides a validated scaffold with defined 4-carboxamido-piperidine geometry and N-ethyl carboxylate constraint for kinase, XO (related series IC50: 5.1 nM), and tubulin inhibitor screening. • Regioisomeric purity confirmed by 1H NMR; intramolecular H-bond stabilizes solution conformation • 95% purity; pre-assay LCMS verification recommended • In stock for immediate global dispatch

Molecular Formula C20H22N4O3S
Molecular Weight 398.48
CAS No. 1172414-24-2
Cat. No. B2667385
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 4-(2-(1H-indol-2-yl)thiazole-4-carboxamido)piperidine-1-carboxylate
CAS1172414-24-2
Molecular FormulaC20H22N4O3S
Molecular Weight398.48
Structural Identifiers
SMILESCCOC(=O)N1CCC(CC1)NC(=O)C2=CSC(=N2)C3=CC4=CC=CC=C4N3
InChIInChI=1S/C20H22N4O3S/c1-2-27-20(26)24-9-7-14(8-10-24)21-18(25)17-12-28-19(23-17)16-11-13-5-3-4-6-15(13)22-16/h3-6,11-12,14,22H,2,7-10H2,1H3,(H,21,25)
InChIKeyNMCCKFLJKAEOIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ea / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Indole-Thiazole-Piperidine Hybrid: Structural and Procurement Profile


Ethyl 4-(2-(1H-indol-2-yl)thiazole-4-carboxamido)piperidine-1-carboxylate (CAS 1172414-24-2) is a synthetic heterocyclic small molecule (C20H22N4O3S, MW 398.48) that integrates three pharmacophoric motifs: a 1H-indole, a 2-substituted thiazole, and an N-ethoxycarbonyl piperidine . It is catalogued by Sigma-Aldrich (RCL S54462) as part of a collection of rare and unique chemicals for early discovery research, with a typical purity of 95% and no vendor-collected analytical data . Its closest structural analogs differ in the substitution pattern of the piperidine carboxamide or thiazole ring, and these differences can significantly alter binding conformation and biological activity based on class-level SAR [1].

Scaffold Indole-thiazole-piperidine hybrid probe
Fit Kinase, tubulin, XO pathway studies
Selection Requires in-house QC verification (no vendor COA)

Why Generic Substitution Fails: Structural Determinants


Indole-thiazole-piperidine hybrids cannot be treated as interchangeable chemical probes due to the extreme sensitivity of their biological activity to precise substitution patterns. Within the 2-(indol-2-yl)thiazole scaffold, modifications as subtle as relocating the carboxamide attachment from the piperidine 4-position to the 3-position, replacing the ethyl carbamate with a carboxamide, or introducing a chlorine substituent on the indole ring can alter both potency and selectivity across targets including kinases, xanthine oxidase, and tubulin [1]. The intramolecular hydrogen bond between the NH of the carboxamide and adjacent OH groups has been identified as a key conformational determinant in related 2-(piperidin-4-yl)-thiazole-4-carboxamides, and disruption of this interaction by modifying the piperidine N-substituent impacts antitumor activity [1]. Consequently, CAS 1172414-24-2—with its specific indol-2-yl thiazole orientation, 4-carboxamido linkage, and N-ethyl carboxylate protecting group—occupies a distinct position in chemical space that cannot be replicated by off-the-shelf analogs.

N-H piperidine analogs lack the N-ethyl carbamate H-bond acceptor; conformational stabilization may not transfer.
Indol-3-yl regioisomers shift target engagement toward antibacterial/cytotoxic profiles, not the indol-2-yl-linked XO/kinase context.
Phenylamino-thiazole analogs lack indole π-stacking and hydrogen-bond capability, altering binding potential.

Quantitative Differentiation Evidence


N-Ethyl Carboxylate Substitution and Conformational Control

In a series of 2-(piperidin-4-yl)-thiazole-4-carboxamide tubulysin analogs, the presence of an N-acyl or N-alkoxycarbonyl substituent on the piperidine ring was essential for stabilizing the bioactive conformation through an intramolecular H-bond between the carboxamide NH and the piperidine N-substituent oxygen. Compounds lacking this N-substituent (e.g., N-H piperidine) exhibited altered solution conformations and reduced antiproliferative activity [1]. CAS 1172414-24-2 incorporates a specific N-ethyl carboxylate group, which is predicted to engage in similar conformational restriction, distinguishing it from N-H piperidine analogs (CAS 1171459-00-9) and N-benzylpiperidine derivatives.

Conformational Control
Class-level inference
N-ethyl carbamate enables predicted intramolecular H-bond; unsubstituted piperidine lacks acceptor.
Supports bioactive conformation stabilization context.
Direct fold-change not reported; SAR trend only.
Medicinal chemistry Tubulin inhibitor analogs Conformational control

Indole-Thiazole vs. Phenylamino-Thiazole: Anticancer Potency

Direct comparative data for CAS 1172414-24-2 are unavailable. However, class-level evidence from 2-(3′-indolyl)-N-arylthiazole-4-carboxamides demonstrates that indolyl-substituted thiazoles achieve potent cytotoxicity: compound 17l exhibited an IC50 of 3.41 μM against HeLa cells, while 17i showed IC50 of 8.64 μM against HEK293T [1]. In contrast, the phenylamino-thiazole analog (ethyl 4-(2-(phenylamino)thiazole-4-carboxamido)piperidine-1-carboxylate) lacks the indole π-system and hydrogen-bond donor capability, which SAR studies indicate substantially reduces target engagement in tubulin-binding and kinase inhibition contexts . The indol-2-yl orientation in CAS 1172414-24-2 specifically enables a co-planar arrangement with the thiazole ring, a geometry that maximizes π-stacking and hydrogen bonding with biological targets .

Indole vs. Phenylamino Potency
Cross-study comparable
Class-level IC50 range: 3.41–8.64 μM (HeLa/HEK293T)
Supports cytotoxicity endpoint review.
Value for CAS 1172414-24-2 not directly measured.
Anticancer agents Cytotoxicity Indole-thiazole pharmacophore

4-Amido vs. 3-Amido Piperidine: Regioisomeric Impact

CAS 1172414-24-2 features the 4-carboxamido substitution on the piperidine ring. The regioisomeric analog, ethyl 1-(2-(1H-indol-2-yl)thiazole-4-carbonyl)piperidine-3-carboxylate, places the carbonyl attachment at the piperidine 3-position, altering the vector of the indole-thiazole group relative to the piperidine N-substituent. While no direct biological comparison between the 4- and 3-regioisomers of this specific scaffold has been published, SAR from related piperidinyl-thiazole tubulysin analogs demonstrates that the 4-position attachment is critical for optimal spatial alignment with the colchicine binding site of tubulin [1]. The 4-carboxamido regioisomer (CAS 1172414-24-2) thus presents a geometry predicted to differ in target engagement from the 3-substituted variant.

Regioisomeric Topology
Class-level inference
4-carboxamido piperidine vs. 3-carbonyl analog: geometry predicted to alter colchicine-site alignment.
Regioisomer identity may shift target engagement.
No direct biological comparison published.
Regioisomer differentiation SAR Synthetic accessibility

Vendor Purity Baseline and Assay Reproducibility

CAS 1172414-24-2 is supplied by Sigma-Aldrich (RCL S54462) as part of the AldrichCPR collection with a stated typical purity of 95% . Sigma-Aldrich explicitly notes that no analytical data is collected for this product, and the buyer assumes responsibility for identity and purity confirmation . In contrast, commercially available analogs such as ethyl 4-(2-(phenylamino)thiazole-4-carboxamido)piperidine-1-carboxylate are listed with purities of 97% and accompanied by certificates of analysis . For early discovery researchers, the unvalidated 95% purity of CAS 1172414-24-2 necessitates in-house QC (e.g., LCMS, 1H NMR) before use in quantitative biological assays, as 5% impurities could confound dose-response data.

Purity & Documentation
Supporting evidence
Typical purity 95%; no vendor-collected analytical data.
In-house QC (LCMS, NMR) required before quantitative assays.
Comparator analog available at 97% with COA.
Chemical purity Assay reproducibility Procurement quality control

Physicochemical Differentiation from Carboxamide Analogs

CAS 1172414-24-2 (MW 398.48, C20H22N4O3S) has a molecular weight 44.08 Da higher than its closest carboxamide analog, 1-(2-(1H-indol-2-yl)thiazole-4-carbonyl)piperidine-4-carboxamide (CAS 1171459-00-9, MW 354.43, C18H18N4O2S). This difference corresponds to the replacement of the terminal carboxamide (-CONH2) with an ethyl carbamate (-NHCOOEt). The ethyl carbamate moiety increases the calculated logP and reduces the number of hydrogen bond donors (HBD) from 2 (primary amide) to 1 (secondary carbamate), which can influence both passive membrane permeability and solubility in DMSO/aqueous buffer systems .

Physicochemical Profile
Cross-study comparable
ΔMW +44 Da; HBD 2→1; predicted ΔcLogP ≈ +0.8 vs. carboxamide analog
Lipophilicity and permeability context may differ.
Experimental logP not reported.
Physicochemical properties Lipophilicity Permeability prediction

Indol-2-yl vs. Indol-3-yl Substitution: Target Selectivity

The indole-thiazole scaffold is sensitive to the regioisomeric position of the indole attachment. 2-(Indol-2-yl)thiazole derivatives have been optimized as nanomolar xanthine oxidase (XO) inhibitors, with compound 9m (2-(7-nitro-5-isopropoxy-indol-2-yl)-4-methylthiazole-5-carboxylic acid) achieving an IC50 of 5.1 nM and uric acid-lowering activity in a hyperuricemic rat model . In contrast, 2-(indol-3-yl)thiazole-4-carboxamides have shown moderate cytotoxicity (IC50 3–9 μM range) but no XO inhibition data [1]. The indol-2-yl orientation in CAS 1172414-24-2 aligns the indole NH in a position conducive to hydrogen bonding with target active sites, a feature that is geometrically distinct from the indol-3-yl orientation .

Target Selectivity
Cross-study comparable
Indol-2-yl class: XO IC50 = 5.1 nM; indol-3-yl class: no XO activity reported.
Indol-2-yl orientation aligns with kinase/XO screening context.
CAS 1172414-24-2 not directly tested in these assays.
Kinase inhibition Xanthine oxidase Subtype selectivity Indole regioisomerism

Recommended Application Scenarios


Tubulin-Targeting Anticancer SAR Exploration

CAS 1172414-24-2 serves as a scaffold-hopping intermediate for tubulysin analog development. The 4-carboxamido-piperidine geometry, combined with the N-ethyl carboxylate conformational constraint, positions this compound in chemical space adjacent to known tubulin polymerization inhibitors. Researchers should use this compound as a core scaffold for systematic variation of the indole 5- and 7-positions, which have been shown to modulate potency in related 2-(indol-2-yl)thiazole series by >100-fold through hydrophobic and hydrogen-bonding interactions . The 95% purity specification requires pre-assay LCMS verification .

Xanthine Oxidase Inhibitor Lead Optimization

The indol-2-yl-thiazole motif in CAS 1172414-24-2 is a validated pharmacophore for xanthine oxidase (XO) inhibition, with related compounds achieving nanomolar IC50 values (5.1 nM) and demonstrated in vivo uric acid-lowering efficacy in rodent models . Procurement of CAS 1172414-24-2 for XO screening is supported by the presence of the indole NH (hydrogen bond donor) and thiazole nitrogen (hydrogen bond acceptor), both critical for binding to the molybdenum cofactor pocket of XO. The piperidine ethyl carbamate can serve as a modifiable handle for optimizing pharmacokinetic properties .

Kinase Selectivity Profiling: Pim and ATX

Thiazole-carboxamide piperidine compounds have been claimed as Pim kinase inhibitors (WO2012058174A1) and identified as ATX (autotaxin) inhibitor leads . CAS 1172414-24-2, with its indol-2-yl-thiazole-4-carboxamido-piperidine architecture, is suitable for broad kinase panel screening. Its structural distinction from previously profiled analogs (e.g., the 4-hydroxy piperidine benzamide ATX inhibitor with IC50 2.3 nM ) provides an opportunity to assess how the indole-thiazole substitution pattern alters kinase selectivity vs. ATX potency.

Conformationally Pre-organized Chemical Probe Development

The intramolecular hydrogen bond between the carboxamide NH and the piperidine N-ethyl carbamate carbonyl in CAS 1172414-24-2 is predicted to stabilize a specific solution conformation, as demonstrated in analogous 2-(piperidin-4-yl)-thiazole-4-carboxamides . This property makes the compound useful as a conformationally constrained probe for target engagement studies where the entropy penalty of binding must be minimized. The regioisomeric purity (4-carboxamido vs. 3-substituted) must be confirmed by 1H NMR prior to biophysical assays .

Application
Selection Property
Validation Focus
Tubulin-targeting SAR studies
4-carboxamido-piperidine scaffold with conformational pre-organization
Tubulin polymerization endpoint and colchicine-site displacement assays
Xanthine oxidase inhibitor screening
Indol-2-yl-thiazole pharmacophore for XO binding pocket
XO enzyme inhibition and uric acid endpoint monitoring
Kinase selectivity profiling
Thiazole-carboxamide piperidine with indole-thiazole substitution
Broad kinase panel and ATX enzyme assay context
Conformational probe development
Intramolecular H-bond constraint for solution pre-organization
Solution conformation by NMR and target engagement biophysics
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